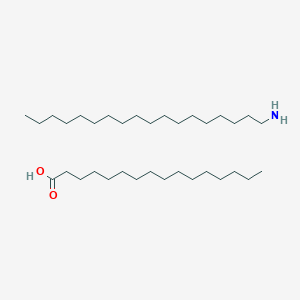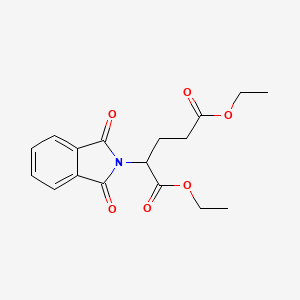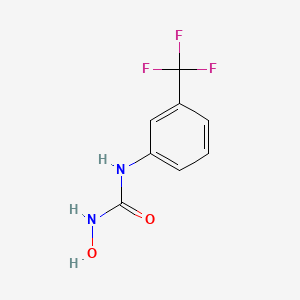
Palmitic acid, octadecylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic acid, octadecylamine salt is a chemical compound formed by the reaction of palmitic acid and octadecylamine. Palmitic acid is a saturated fatty acid commonly found in animals and plants, while octadecylamine is a long-chain primary amine. The resulting salt, with the chemical formula C34H71NO2, is used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, octadecylamine salt typically involves the neutralization reaction between palmitic acid and octadecylamine. The reaction is carried out by mixing equimolar amounts of palmitic acid and octadecylamine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to facilitate the reaction, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Palmitic acid, octadecylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its effects on cellular processes and its potential role in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in formulations for controlled drug release.
Wirkmechanismus
The mechanism of action of palmitic acid, octadecylamine salt involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stearic acid, octadecylamine salt
- Oleic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison
Palmitic acid, octadecylamine salt is unique due to its specific fatty acid and amine components. Compared to stearic acid, octadecylamine salt, which has a longer fatty acid chain, this compound has different solubility and melting point characteristics. Oleic acid, octadecylamine salt, which contains an unsaturated fatty acid, exhibits different reactivity and physical properties. Lauric acid, octadecylamine salt, with a shorter fatty acid chain, has distinct surfactant properties .
Eigenschaften
CAS-Nummer |
87141-14-8 |
|---|---|
Molekularformel |
C34H71NO2 |
Molekulargewicht |
525.9 g/mol |
IUPAC-Name |
hexadecanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-19H2,1H3;2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
SNEGPOUOUAEJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


